molecular formula C20H14F2N2O2 B3537506 3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide

3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide

Número de catálogo B3537506
Peso molecular: 352.3 g/mol
Clave InChI: DRSMCDWUXGVOAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide, commonly known as BDF-629, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BDF-629 belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mecanismo De Acción

BDF-629 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX-2, BDF-629 reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
BDF-629 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). BDF-629 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. In addition, BDF-629 has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using BDF-629 in lab experiments is its high selectivity for COX-2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, BDF-629 selectively inhibits COX-2, which reduces the risk of gastrointestinal side effects. However, one of the limitations of using BDF-629 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.

Direcciones Futuras

There are several future directions for the research on BDF-629. One of the potential applications of BDF-629 is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of BDF-629 in these diseases and to elucidate its mechanism of action. Another future direction is the development of more soluble analogs of BDF-629, which would make it easier to administer in lab experiments. Finally, further research is needed to determine the potential side effects of BDF-629 and to evaluate its safety for use in humans.
Conclusion:
In conclusion, BDF-629 is a synthetic compound that has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has been studied for its potential use in the treatment of various diseases. BDF-629 exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins. BDF-629 has several advantages for lab experiments, including its high selectivity for COX-2, but also has limitations due to its low solubility. Future research on BDF-629 will focus on its potential applications in the treatment of neurodegenerative diseases and the development of more soluble analogs.

Aplicaciones Científicas De Investigación

BDF-629 has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BDF-629 has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit neuroprotective effects and has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease.

Propiedades

IUPAC Name

3-benzamido-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-9-10-18(17(22)12-15)24-20(26)14-7-4-8-16(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSMCDWUXGVOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-benzamido-N-(2,4-difluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(benzoylamino)-N-(2,4-difluorophenyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.